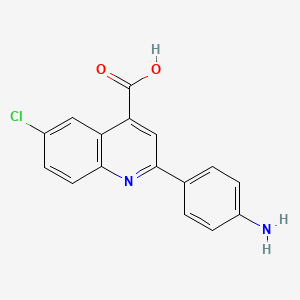

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mécanisme D'action

Target of Action

Similar compounds have been noted for their potent antimicrobial activity , suggesting potential targets within microbial cells.

Biochemical Pathways

It’s worth noting that heterocyclic aromatic amines, a class of compounds to which this molecule belongs, have been associated with the induction of cancer in various organs, suggesting that they may interact with pathways related to cell growth and proliferation .

Pharmacokinetics

Similar compounds have been noted for their water solubility and rapid reversion to their parent amine in vivo , which could impact their bioavailability.

Result of Action

Based on the antimicrobial activity of related compounds , it can be inferred that this compound may lead to the disruption of microbial cell processes, potentially resulting in cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of boronic acids and their esters, which are considered for the design of new drugs, is known to be marginally stable in water

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The aminophenyl group could potentially form hydrogen bonds with biomolecules, while the chloroquinoline group might participate in aromatic stacking interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it could interact with enzymes or cofactors, and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.

Reduction: The reduction of 4-chloro-2-nitroaniline to 4-chloro-2-aminophenyl.

Cyclization: The cyclization of 4-chloro-2-aminophenyl with appropriate reagents to form the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

4-Aminophenylacetic acid: Used as a competitive inhibitor in biological studies.

2-Phenethylamines: Known for their diverse biological activities, including antiviral and anticancer effects.

Uniqueness

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Activité Biologique

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2, with a molecular weight of approximately 287.76 g/mol. Its structure includes a quinoline core, which is known for various biological activities, particularly in antimalarial and anticancer applications.

Research indicates that compounds similar to this compound may interact with multiple biological targets:

- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may also exhibit similar binding characteristics.

- Biochemical Pathways : The compound is likely to influence several biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It has been evaluated against Mycobacterium tuberculosis (Mtb), showing promising inhibitory effects at low concentrations (IC50 values around 1 μM) when tested using the Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Similar quinoline derivatives have been known to inhibit key enzymes involved in cancer cell proliferation, such as lactate dehydrogenase (LDH) .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against a panel of bacterial strains, confirming its effectiveness against resistant strains .

- Antitubercular Screening : A series of modified quinoline carboxylic acids were synthesized and screened for activity against Mtb. The results indicated that structural modifications could enhance biological activity, with some derivatives showing better efficacy than traditional treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential to determine its viability as a drug candidate .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQXLFDKZMMXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.